![molecular formula C17H14N2O B2955781 4-methyl-N-quinolin-3-ylbenzamide CAS No. 713097-78-0](/img/structure/B2955781.png)
4-methyl-N-quinolin-3-ylbenzamide
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Overview
Description
4-methyl-N-quinolin-3-ylbenzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 4-methyl-N-quinolin-3-ylbenzamide would be an extension of this basic quinoline structure with additional functional groups.Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a variety of chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Scientific Research Applications
Psycho- and Neurotropic Profiling
Research on novel 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones, including derivatives related to 4-methyl-N-quinolin-3-ylbenzamide, revealed substances with specific sedative effects, considerable anti-amnesic activity, potent anti-anxiety action, and significant antihypoxic effects. These findings suggest the potential for further studies on such compounds as promising psychoactive drugs (Podolsky, Shtrygol', & Zubkov, 2017).
Anticancer Properties
The exploration of quinolin-4-one derivatives has shown significant anticancer activity. Compounds designed from the quinolin-4-one scaffold demonstrated potent cytotoxic activity against various cancer cell lines while sparing normal cells. One such derivative, 2-(3-methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, showed notable in vivo anticancer efficacy in a Hep3B xenograft model, indicating its potential as an antitumor clinical trial candidate (Huang et al., 2013).
Dual PI3K/mTOR Inhibition for Radiosensitization
The dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, NVP-BEZ235, demonstrated promising radiosensitizing properties across various cancer cell lines and in vivo models. This compound also induced autophagy, suggesting a complex mechanism of action that could be further exploited for enhancing radiotherapy outcomes (Cerniglia et al., 2012).
Antimicrobial Activity
Compounds derived from 8-hydroxyquinoline have been studied for their antibacterial properties, targeting both intra- and extracellular Gram-negative pathogens. These findings highlight the potential for developing novel antibacterial agents based on quinoline derivatives (Enquist et al., 2012).
Corrosion Inhibition
Quinolin-8-yl-acryloyl derivatives have been investigated for their effect on mild steel corrosion in acidic environments. The studies found that these compounds exhibit significant corrosion inhibitory effects, offering a potential avenue for developing new materials protection strategies (Khattabi et al., 2019).
Mechanism of Action
Target of Action
It’s known that quinoline compounds, which this molecule is a part of, are commonly used in the field of c–h bond activation/functionalization . They act as powerful bidentate directing groups or ligand auxiliaries .
Mode of Action
The compound interacts with its targets through a process known as C–H bond activation/functionalization . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or under metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
The biochemical pathways affected by 4-methyl-N-(quinolin-3-yl)benzamide are related to the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This functionalization leads to changes in the physical and chemical properties of the quinoline parent ring, potentially opening up future applications of economic value .
Result of Action
The result of the compound’s action is the formation of new bonds in the quinoline ring, leading to the synthesis of a variety of molecules . This is achieved through the functionalization of the quinoline ring, which can significantly change its physical and chemical properties .
Action Environment
The action of 4-methyl-N-(quinolin-3-yl)benzamide can be influenced by various environmental factors. For instance, one study found that the optimum conditions for a reaction involving a similar compound were FeCl3·6H2O and the step-wise addition of benzoyl peroxide (BP) in toluene for 24 hours in open air at 90 °C . This suggests that factors such as temperature, presence of other chemicals, and reaction time can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4-methyl-N-quinolin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)17(20)19-15-10-14-4-2-3-5-16(14)18-11-15/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHWKSMAPBOQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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